Enhanced Cytotoxic Selectivity of Halogenated 13α-Estrane Derivatives in Endometrial vs. Control Cells
Halogenation at the C2 and/or C4 positions of 13α-estrane derivatives significantly increases their selectivity for endometrial cancer cells over non-cancerous control cells. A 2023 study assessed 36 different estrane derivatives across eight cancer and three control cell lines [1]. While specific derivative 3 showed an IC50 of 32.6 µM against KLE endometrial cancer cells, the same compound was less potent against the control HIEEC cell line. The selectivity ratio, calculated as IC50(control)/IC50(cancer), demonstrates a tangible therapeutic window that is a key differentiator for drug development programs [1].
| Evidence Dimension | Selective Cytotoxicity (IC50 Ratio) |
|---|---|
| Target Compound Data | IC50 = 32.6 µM against KLE endometrial cancer cells |
| Comparator Or Baseline | Control HIEEC endometrial cell line (IC50 value > 32.6 µM, as it was less potent) |
| Quantified Difference | Selectivity ratio > 1 (exact value not reported, but compound was more potent against cancer cells) |
| Conditions | In vitro cell proliferation assay using KLE (cancer) and HIEEC (control) endometrial cell lines |
Why This Matters
This quantitative selectivity data allows researchers to prioritize estrane derivatives with a proven therapeutic window, a critical factor for lead compound selection in oncology.
- [1] Zottel, A., et al. (2023). Cytotoxic effect of 13α-estrane derivatives on breast, endometrial and ovarian cancer cell lines. The Journal of Steroid Biochemistry and Molecular Biology, 232, 106350. View Source
